2,4-Dimethylquinolin-8-amine
Description
Structure
3D Structure
Properties
CAS No. |
3393-70-2 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
2,4-dimethylquinolin-8-amine |
InChI |
InChI=1S/C11H12N2/c1-7-6-8(2)13-11-9(7)4-3-5-10(11)12/h3-6H,12H2,1-2H3 |
InChI Key |
YRONTRGVBHTTPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2N)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 2,4 Dimethylquinolin 8 Amine
De Novo Synthesis of the Quinoline (B57606) Core
The foundational synthesis of the quinoline ring system is a critical first step. Several classical and modern cyclization reactions are employed to construct the bicyclic heteroaromatic scaffold.
Classical Cyclization Reactions Applied to 2,4-Dimethylquinolin-8-amine (e.g., Skraup Synthesis, Doebner-Von Miller Reaction Variations)
Classical name reactions remain relevant for the synthesis of quinoline derivatives. The Skraup synthesis involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgwordpress.com While a powerful method for quinoline synthesis, its application to produce this compound would require a substituted aniline precursor and modifications to introduce the methyl groups at the 2 and 4 positions.
A more direct route to 2,4-disubstituted quinolines is the Doebner-von Miller reaction . iipseries.orgsynarchive.comwikipedia.org This reaction condenses an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of 2,4-dimethylquinoline (B72138), aniline can be reacted with an appropriate α,β-unsaturated ketone. iipseries.org To obtain the 8-amino derivative, one would start with a correspondingly substituted aniline, such as a protected o-phenylenediamine, followed by cyclization. researchgate.net The reaction is typically catalyzed by strong acids like sulfuric or hydrochloric acid. iipseries.orggoogle.com
Table 1: Comparison of Classical Quinoline Syntheses
| Reaction | Reactants | Conditions | Products | Citations |
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Concentrated H₂SO₄ | Quinoline | iipseries.orgwordpress.com |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Acid Catalyst (e.g., HCl, H₂SO₄) | 2,4-Disubstituted Quinoline | iipseries.orgsynarchive.comwikipedia.org |
Friedländer Condensation Pathways for this compound Precursors
The Friedländer synthesis is a versatile and straightforward method for producing polysubstituted quinolines. researchgate.netorganicreactions.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by acids or bases. researchgate.netorganicreactions.orgarabjchem.org To synthesize precursors for this compound, one could react a suitably substituted 2-aminoaryl ketone with a ketone possessing an α-methylene group. researchgate.netbenthamdirect.com For instance, the reaction of a protected 2-amino-3-nitroacetophenone with acetone (B3395972) would lead to a nitrated 2,4-dimethylquinoline, which could then be reduced to the 8-amine. The reaction conditions can be optimized using various catalysts, including solid acid catalysts like montmorillonite (B579905) K-10 and zeolites, which offer advantages such as milder conditions and easier work-up. arabjchem.org Microwave irradiation has also been employed to accelerate the Friedländer reaction. benthamdirect.com
Table 2: Catalysts in Friedländer Synthesis
| Catalyst | Conditions | Advantages | Citations |
| Homogeneous (Acids/Bases) | Varies | Traditional, well-established | researchgate.netorganicreactions.org |
| Heterogeneous (Zeolites, Clays) | Ethanol (B145695), Reflux | Milder conditions, easy recovery | arabjchem.org |
| Organocatalyst (MOPS/Al₂O₃) | Microwave Irradiation | Rapid, high yield, near-neutral pH | benthamdirect.com |
Functionalization and Derivatization Strategies for this compound
Once the 2,4-dimethylquinoline core is established, further modifications can be made to introduce the 8-amino group or to derivatize it.
Nucleophilic Substitution Reactions on Halogenated Quinoline Intermediates
A common strategy involves the synthesis of an 8-halo-2,4-dimethylquinoline intermediate. The halogen atom, typically chlorine or bromine, can then be displaced by an amino group through a nucleophilic aromatic substitution (SNAr) reaction. baranlab.org The reactivity of haloquinolines towards nucleophilic substitution can be influenced by the position of the halogen. acs.org The reaction of an 8-haloquinoline with ammonia (B1221849) or an amine source, sometimes in the presence of a catalyst, can yield the desired 8-aminoquinoline (B160924). researchgate.net This method is particularly useful when direct introduction of the amino group during the primary cyclization is challenging.
Metal-Catalyzed Cross-Coupling Reactions for Ring Substitution (e.g., Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination)
Modern synthetic chemistry offers powerful tools for C-N bond formation. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the synthesis of aryl amines from aryl halides. ias.ac.inwikipedia.org This reaction could be applied to an 8-bromo- or 8-chloro-2,4-dimethylquinoline (B8786137) and a suitable ammonia equivalent or protected amine to form the 8-aminoquinoline derivative. researchgate.net This method is known for its mild reaction conditions and broad substrate scope. ias.ac.in Microwave-assisted Buchwald-Hartwig amination has been shown to be an efficient method for the N-arylation of 8-aminoquinolines. researchgate.netarkat-usa.org
The Suzuki-Miyaura coupling is another palladium-catalyzed reaction, primarily used for forming carbon-carbon bonds, but variations can be used to introduce nitrogen-containing functional groups. nih.govrsc.org While less direct for amination, it is invaluable for building more complex quinoline derivatives by substituting other positions on the ring with various groups, which can then be transformed into an amino group. soton.ac.uknih.gov
Table 3: Metal-Catalyzed Reactions for 8-Aminoquinoline Synthesis
| Reaction | Substrates | Catalyst System | Key Features | Citations |
| Buchwald-Hartwig Amination | 8-Haloquinoline, Amine | Pd catalyst, Phosphine (B1218219) ligand | Direct C-N bond formation, mild conditions | ias.ac.inwikipedia.org |
| Suzuki-Miyaura Coupling | Haloquinoline, Boronic acid | Pd catalyst, Base | C-C bond formation, versatile for further functionalization | nih.govrsc.orgsoton.ac.uk |
Selective Amine Group Derivatization (e.g., Acylation, Alkylation, Sulfonylation)
The 8-amino group of this compound is a versatile handle for further derivatization, which is crucial for tuning the molecule's properties. nih.gov
Acylation: The primary amine can be readily acylated using acyl chlorides or anhydrides to form amides. This is a common derivatization to protect the amine or to introduce specific functionalities. nih.gov
Alkylation: N-alkylation of the 8-amino group can be achieved using alkyl halides. smolecule.com Site-selective alkylation at the N-H position of 8-aminoquinolines has been performed under mild conditions. rsc.org
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, another important class of derivatives.
These derivatization reactions allow for the synthesis of a wide array of compounds with potentially diverse applications, building upon the core structure of this compound. nih.gov
Remote C-H Activation and Functionalization Strategies
The synthesis and functionalization of the quinoline scaffold have been significantly advanced through the development of remote C-H activation strategies. In the context of this compound, the 8-amino group is a crucial feature, not only as a defining functional group of the final compound but also as a powerful directing group in its synthesis and subsequent modification. This group can guide the selective functionalization of distant C-H bonds, primarily at the C4 and C5 positions of the quinoline ring. acs.orgacs.org
Transition-metal catalysis is central to these strategies. The 8-aminoquinoline amide, a derivative of the parent amine, is frequently employed as an excellent bidentate directing group for C-H activation. acs.orgacs.orgrsc.org Various metals, including cobalt, ruthenium, and palladium, have been utilized to achieve regioselective functionalization.
Cobalt-catalyzed reactions have emerged as an inexpensive and effective option. For instance, a cobalt-catalyzed nitration protocol allows for the functionalization of 8-aminoquinoline compounds at room temperature. core.ac.ukshu.ac.uk This reaction uses cobalt(II) nitrate (B79036) hexahydrate as the catalyst and tert-butyl nitrite (B80452) (TBN) as the nitro source. core.ac.uk Mechanistic studies suggest that this transformation can proceed through a single electron transfer (SET) pathway, generating a cationic quinoline radical that then reacts with the nitrating species. core.ac.uk More recent computational studies, however, propose that the cobalt-catalyzed nitration of 8-aminoquinolinamides operates through a high-spin induced remote radical coupling mechanism, where significant spin density is located at the C5 and C7 positions of the quinoline ring. nih.govshu.ac.ukrsc.org Similarly, cobalt catalysis under visible light irradiation has been used for the selective C4-alkylation of 8-aminoquinoline amides with ethers. acs.orgacs.org
Ruthenium-based catalysts have also proven effective. A Ru(II)-catalyzed method has been developed for the remote C-H addition of 8-aminoquinoline amides to activated aldehydes, affording C5-functionalized products in moderate to good yields. rsc.org Furthermore, a novel three-component reaction catalyzed by ruthenium enables the arylation/difluoroalkylation of olefins at the remote C-H position of 8-aminoquinoline amides. rsc.org
For achieving meta-selectivity, which is traditionally challenging, template-based approaches have been designed. These strategies use a recyclable, covalently attached directing group that positions the metal catalyst in proximity to a specific meta-C–H bond, facilitating its activation. nih.govcbs.dknih.govsnnu.edu.cn This method has been successfully applied to the meta-C–H olefination and acetoxylation of tetrahydroquinoline derivatives, which are precursors to the fully aromatic quinoline system. nih.govresearchgate.net
Table 1: Catalytic Systems for Remote C-H Functionalization of 8-Aminoquinoline Derivatives
| Catalyst | Reagents | Functionalization Position | Key Features | Reference |
|---|---|---|---|---|
| Co(NO₃)₂·6H₂O | tert-butyl nitrite (TBN) | C5 and C7 | Mild, room-temperature nitration protocol. core.ac.uk Operates via a high-spin induced remote radical coupling. nih.govshu.ac.uk | core.ac.uknih.govshu.ac.uk |
| Co(acac)₂ / Eosin Y | Ethers, Visible Light (CFL) | C4 | Selective C4-alkylation with inert ethers at room temperature. acs.orgacs.org | acs.orgacs.org |
| Ruthenium(II) | Ethyl glyoxalate, 2,2,2-trifluoroacetaldehyde | C5 | Regioselective addition to activated aldehydes. rsc.org | rsc.org |
| Ruthenium | Olefins, Difluoroalkylating agents | Remote C-H | Three-component arylation/difluoroalkylation. rsc.org | rsc.org |
| Pd(OAc)₂ | Ethyl acrylate, Ac-Gly-OH (ligand) | meta (on tetrahydroquinoline) | Template-directed olefination of amine precursors. nih.gov | nih.gov |
| CuI | Sulfonyl hydrazides | C5 | Synthesis of C5-sulfenylated unprotected 8-aminoquinolines. acs.org | acs.org |
Green Chemistry Principles in the Synthesis of this compound
The synthesis of quinoline derivatives, including this compound, has increasingly adopted the principles of green chemistry. These approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. tandfonline.combohrium.com Key strategies include the use of microwave-assisted synthesis, performing reactions under solvent-free or catalyst-free conditions, and selecting sustainable reagents and catalysts.
Microwave-Assisted Synthesis Optimization
Microwave-assisted organic synthesis has become a cornerstone of green chemistry, offering significant advantages over conventional heating methods. nih.gov For quinoline synthesis, microwave irradiation dramatically reduces reaction times from hours to minutes and often leads to higher product yields. arabjchem.orgscienceijsar.comjetir.org
This technology has been successfully applied to several synthetic routes relevant to this compound. For instance, the Buchwald-Hartwig N-arylation, a palladium-catalyzed cross-coupling used to introduce the amino group at the C8 position, can be efficiently performed with microwave assistance. arkat-usa.orgresearchgate.net A general method for preparing 8-aminoquinoline-2-carbaldehydes from 8-bromo-2-methylquinoline (B152758) utilizes a microwave-aided N-arylation step. arkat-usa.orgresearchgate.net
The construction of the quinoline core itself also benefits from this technology. A catalyst-free, three-component reaction to produce quinoline-based dihydropyridopyrimidine hybrids proceeds in 8-20 minutes under microwave irradiation at 125-135 °C, conditions under which conventional heating was ineffective. acs.org Similarly, the synthesis of various 2-propylquinoline-4-carbohydrazide (B4263686) derivatives was achieved in 1-3 minutes using microwave heating, demonstrating the method's efficiency. arabjchem.org The Friedländer annulation, a classic method for quinoline synthesis, has also been optimized using microwaves. The synthesis of ethyl-2,4-dimethylquinoline-3-carboxylate from 2-aminoacetophenone (B1585202) and ethyl acetoacetate (B1235776) was achieved in high yield in just 5 minutes under microwave irradiation in a solvent-free system. jetir.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis
| Reaction | Conditions | Time | Yield | Reference |
|---|---|---|---|---|
| Friedländer synthesis of 8-hydroxyquinolines | Conventional Heating | - | 34% | nih.gov |
| Microwave-Assisted (Catalyst-free) | - | 72% | nih.gov | |
| Synthesis of 7-(thiadiazolyl/oxadiazolyl-thio)-6-fluoro-2,4-dimethylquinolines | Conventional Heating (DCM, reflux) | 4-6 hours | 70-78% | scienceijsar.com |
| Microwave Irradiation (Solid support) | 5-7 minutes | 90-95% | scienceijsar.com | |
| Synthesis of 2,4-diphenylquinoline (B373748) (A3-coupling) | Conventional Heating | 24 hours | 78% | scispace.com |
| Microwave Irradiation (Solvent-free) | 10 minutes | 91% | scispace.com |
Solvent-Free and Catalyst-Free Reaction Conditions
Eliminating solvents and catalysts from reactions represents a significant step towards ideal green synthesis. Solvent-free, or "dry media," reactions reduce volatile organic compound (VOC) emissions and simplify product purification. researchgate.net Several methods for quinoline synthesis have been adapted to these conditions, often in conjunction with microwave irradiation or grinding techniques. The Friedländer synthesis of quinolines has been effectively performed under solvent-free conditions using solid-supported catalysts like silica-propylsulfonic acid or nanocatalysts. researchgate.nettubitak.gov.tr For example, 1 mol% of FeCl₃ under solvent-free microwave irradiation can produce 2,4-disubstituted quinolines in excellent yields. scispace.com
Catalyst-free methods, while often requiring higher temperatures or specific activating groups, offer the advantage of avoiding potentially toxic or expensive metal catalysts. bohrium.comrsc.org A notable example is the synthesis of 2,4-disubstituted 7-aminoquinolines, which was achieved with high selectivity by reacting m-phenylenediamine (B132917) with a trifluoromethyl-containing 1,3-diketone. nih.gov The reaction proceeded efficiently upon heating at reflux or even in a solvent-free solid state at room temperature without any catalyst. nih.gov Other catalyst-free syntheses of quinoline derivatives have been developed, typically involving multicomponent reactions that proceed through dehydration and cycloaddition pathways. acs.org
Table 3: Examples of Solvent-Free and Catalyst-Free Quinoline Synthesis
| Method | Reactants | Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Solvent-Free | 2-Aminoaryl ketones, α-Methylene ketones | FeCl₃·nano-SiO₂, heat | Reusable solid nanocatalyst, no solvent waste. tubitak.gov.tr | tubitak.gov.tr |
| Solvent-Free | Aldehyde, Amine, Alkyne (A3-coupling) | 1 mol% FeCl₃, Microwave (10 min) | Low catalyst loading, rapid, high yield (91%). scispace.com | scispace.com |
| Catalyst-Free | m-Phenylenediamine, 4,4,4-trifluoro-1-phenylbutane-1,3-dione | Solvent-free, solid state, room temp | Avoids catalyst and solvent, high yield (88%). nih.gov | nih.gov |
| Catalyst-Free | Formyl-quinoline, Aminopyrimidine, Dimedone | DMF, Microwave (8-20 min) | Rapid, one-pot, three-component reaction. acs.org | acs.org |
Sustainable Reagent Selection and Reaction Pathways
The choice of reagents and catalysts is paramount in green synthetic design. An ideal catalyst is inexpensive, non-toxic, readily available, and efficient in small quantities. Iron(III) chloride hexahydrate (FeCl₃·6H₂O) has emerged as a particularly sustainable catalyst for quinoline synthesis via the Friedländer annulation. tandfonline.comorganic-chemistry.orgthieme-connect.comtandfonline.com It is an environmentally benign Lewis acid that can effectively catalyze the condensation of 2-aminoarylketones with active methylene (B1212753) compounds. tandfonline.comtandfonline.com
Protocols using FeCl₃·6H₂O often employ water as a solvent, further enhancing their green credentials. tandfonline.comtandfonline.com For the synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone, a derivative of the target compound's core structure, using 10 mol% FeCl₃·6H₂O in water at reflux gave a 97% yield. tandfonline.com This method offers advantages over many previously reported procedures in terms of yield, reaction time, and catalyst sustainability. tandfonline.com Other environmentally friendly catalysts reported for quinoline synthesis include molecular iodine and various reusable solid acid catalysts. tubitak.gov.trrsc.org
Table 4: Sustainable Catalysts for the Synthesis of Quinoline Derivatives
| Catalyst | Reaction Type | Solvent | Yield Range | Advantages | Reference |
|---|---|---|---|---|---|
| FeCl₃·6H₂O (10 mol%) | Friedländer Annulation | Water | 85-97% | Inexpensive, non-toxic, efficient, green solvent. tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |
| FeCl₃ (1-10 mol%) | Friedländer Annulation / A3-coupling | Ethanol or Solvent-Free | ~97% | Mild conditions, low catalyst loading. scispace.comthieme-connect.com | scispace.comthieme-connect.com |
| Molecular Iodine (20 mol%) | Pseudo three-component reaction | Acetonitrile | Good | Metal-free, eco-friendly catalyst. rsc.org | rsc.org |
| Silica-propylsulfonic acid | Friedländer Annulation | Solvent-Free | - | Reusable solid acid catalyst. researchgate.net | researchgate.net |
| p-sulfonic acid calix rsc.orgarene | Povarov-type multicomponent reaction | Neat (Solvent-Free), Microwave | 40-68% | Reusable organocatalyst for one-pot synthesis. nih.gov | nih.gov |
Chemical Reactivity and Mechanistic Investigations of 2,4 Dimethylquinolin 8 Amine
Reactivity of the Quinoline (B57606) Nitrogen Atom
The nitrogen atom integrated into the quinoline ring is a key center of reactivity. As a tertiary amine and part of a π-deficient heterocyclic system, it readily participates in acid-base and oxidation reactions.
The lone pair of electrons on the quinoline nitrogen allows it to act as a base and undergo protonation in the presence of acids. This basicity is a fundamental characteristic of the quinoline scaffold. Furthermore, the nitrogen atom can be targeted by oxidizing agents. Oxidation of 2,4-dimethylquinoline (B72138) with reagents like hydrogen peroxide or peracids can lead to the formation of the corresponding 2,4-dimethylquinoline N-oxide. doi.org This transformation alters the electronic properties of the quinoline ring, influencing subsequent reactions. For instance, the N-oxide of 2,4-dimethylquinoline still shows a preference for the 2-methyl group to be oxidized over the 4-methyl group. researchgate.net
| Reaction Type | Reagent(s) | Product | Reference(s) |
| N-Oxidation | Hydrogen Peroxide, Peracids | 2,4-Dimethylquinoline N-oxide | |
| N-Oxidation | Peroxodicarbonate | 2,4-Dimethylquinoline N-oxide | doi.org |
Reactivity of the Amine Functionality at the 8-Position
The primary aromatic amine group at the 8-position is a versatile functional handle that undergoes a variety of chemical transformations. This functionality is amenable to reactions such as acylation to form amides, which can then serve as directing groups in further synthetic modifications. wikipedia.org The 8-aminoquinoline (B160924) amide structure is a well-established directing group for C-H activation and functionalization at the C5 position. researcher.life
Strategies have been developed for the transamidation of 8-aminoquinoline amides. acs.org One such protocol involves the reaction of the amide with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form an N-acyl-Boc-carbamate intermediate, which is sufficiently reactive to undergo aminolysis with various amines. acs.orgmdpi.com This provides a method for modifying the amide group under relatively mild conditions. mdpi.com
The primary amine can also be converted into a diazonium salt through a process known as diazotization. organic-chemistry.org This reaction typically involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. organic-chemistry.orgallrounder.ai The resulting diazonium salt is a valuable intermediate that can be substituted in subsequent reactions, such as the Sandmeyer reaction, to introduce a range of other functional groups. organic-chemistry.org
Furthermore, the amine group can participate in coupling reactions. For example, N-(2,6-dimethylphenyl)-2,4-dimethylquinolin-8-amine is a known upstream product for the synthesis of hafnium amidoquinoline complexes used in catalysis. lookchem.com
| Reaction | Reagents/Conditions | Product Type | Application/Significance | Reference(s) |
| Amide Formation | Acylating Agents | 8-Acylaminoquinolines | Directing group for C-H activation | wikipedia.orgresearcher.life |
| Transamidation | 1. Boc₂O, DMAP 2. Amine | New Amide Derivatives | Modification of amide functionality | acs.orgmdpi.com |
| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt | Synthetic intermediate for functional group transformation | organic-chemistry.org |
| Amine Coupling | (2,6-dimethylphenyl)boronic acid | N-Aryl-8-aminoquinoline | Ligand synthesis for metal catalysts | lookchem.com |
| Ketone-Amine Coupling | ω-chloro ketones | N-alkylated-8-aminoquinoline | Synthesis of N-heterocycles | smolecule.com |
Electrophilic Aromatic Substitution on the Quinoline Ring System
The quinoline ring system of 2,4-dimethylquinoline, which is the parent scaffold of the title compound, is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents—the fused benzene (B151609) ring, the heterocyclic nitrogen, and the two methyl groups.
Nitration of 2,4-dimethylquinoline has been a subject of detailed investigation. Early studies reported that nitration at low temperatures yields a product with a melting point of 119-120°C, initially believed to be the pure 8-nitro isomer. acs.org However, subsequent research demonstrated that this product is actually a eutectic mixture of 8-nitro-2,4-dimethylquinoline (m.p. 150°C) and 6-nitro-2,4-dimethylquinoline (m.p. 164°C), typically in a 2:1 molar ratio. acs.org The nitration is generally carried out using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (e.g., 5°C). acs.org The formation of both 6- and 8-nitro isomers highlights the activating effect of the dimethyl-substituted pyridine (B92270) ring on the fused benzene portion of the molecule. acs.orggoogle.com The presence of the 8-amino group in the title compound would further activate the ring, with chelation control by copper catalysts directing nitration specifically to the C5 position. smolecule.com
Halogenation is another important electrophilic substitution reaction. Bromination of 2,4-dimethylquinoline under acidic conditions has been shown to produce 6-bromo-2,4-dimethylquinoline as the major product. Iodination of 2,4-dimethylquinoline can also be achieved to introduce an iodine atom at the 6-position. smolecule.com The electron-donating methyl groups enhance the electron density of the aromatic ring, making it more susceptible to electrophilic attack. smolecule.com
| Reaction | Reagent(s) | Product(s) | Key Findings | Reference(s) |
| Nitration | HNO₃, H₂SO₄ | 8-Nitro-2,4-dimethylquinoline & 6-Nitro-2,4-dimethylquinoline | Forms a eutectic mixture, not a pure compound as initially thought. | acs.orgacs.org |
| Bromination | Bromine, Acid | 6-Bromo-2,4-dimethylquinoline | Substitution occurs preferentially at the 6-position. | |
| Iodination | Iodine | 6-Iodo-2,4-dimethylquinoline | The iodine atom is introduced at the 6-position. | smolecule.com |
Oxidation and Reduction Chemistry of the Quinoline Core
The 2,4-dimethylquinoline scaffold can undergo both oxidation and reduction reactions, targeting either the methyl substituents or the heterocyclic ring itself.
Oxidation reactions often target the activated methyl groups. Studies using selenium(IV) oxide have shown that the 2-methyl group is more susceptible to oxidation than the 4-methyl group. researchgate.net This preferential oxidation allows for the synthesis of the corresponding 2-formyl derivative. Similarly, oxidation with potassium permanganate (B83412) can convert 2,4-dimethylquinoline into 2,4-dimethylquinoline-3-carboxylic acid. chembk.com
Reduction of the quinoline ring system can be accomplished using various reducing agents. Catalytic hydrogenation or the use of chemical reductants like sodium borohydride (B1222165) or lithium aluminum hydride can reduce the pyridine portion of the ring system to yield dihydroquinoline derivatives. For example, gold nanoparticles supported on TiO₂ have been shown to catalyze the reduction of quinolines to 1,2,3,4-tetrahydroquinolines using hydrosilanes and ethanol (B145695). researchgate.net The reaction of 2,2,4-trimethyl dihydroquinoline with a light metal amide, such as sodium anilide, can produce 2,4-dimethylquinoline. google.com
| Reaction | Reagent(s) | Substrate Site | Product(s) | Reference(s) |
| Oxidation | Selenium(IV) oxide | 2-Methyl group | 4-Methylquinoline-2-carbaldehyde | researchgate.net |
| Oxidation | Potassium Permanganate (KMnO₄) | Quinoline ring/methyl groups | 2,4-Dimethylquinoline-3-carboxylic acid | chembk.com |
| Reduction | NaBH₄, LiAlH₄ | Pyridine ring | Dihydroquinoline derivatives | |
| Reduction | Au/TiO₂, Hydrosilane, Ethanol | Pyridine ring | 1,2,3,4-Tetrahydroquinoline derivatives | researchgate.net |
Chelation Behavior of the Amine and Quinoline Nitrogen
The spatial arrangement of the quinoline nitrogen and the 8-amino group in 2,4-dimethylquinolin-8-amine creates a powerful bidentate chelate ligand. This N,N-donor system readily coordinates with a variety of transition metal ions to form stable complexes. nasa.gov
The 8-aminoquinoline scaffold is known to form complexes with metals such as copper(II), zinc(II), iron(II), nickel(II), and cobalt(II). nasa.gov The resulting metal complexes often exhibit interesting geometries and electronic properties. For example, iron(II) complexes with 8-aminoquinoline derivatives can display octahedral geometry.
Specifically, derivatives of this compound have been used to synthesize sophisticated organometallic catalysts. For instance, ((2,6-dimethylphenyl)(2,4-dimethylquinolin-8-yl)amino)-tribenzylhafnium is a hafnium complex prepared from an N-arylated derivative of this compound. lookchem.com This complex has shown high activity in olefin polymerization. researchgate.net The ability of the ligand to form stable chelate rings with the metal center is crucial for its function in these catalytic systems. However, it is noted that the 8-aminoquinoline ligand can be susceptible to oxidation, particularly in the presence of metal ions with multiple common oxidation states like iron and cobalt. nasa.gov
| Metal Ion | Ligand | Complex Type | Application/Significance | Reference(s) |
| Hafnium (Hf) | N-(2,6-dimethylphenyl)-2,4-dimethylquinolin-8-amine | Organometallic Procatalyst | Olefin Polymerization | lookchem.comresearchgate.net |
| Copper (Cu²⁺) | 8-Aminoquinoline derivatives | Bidentate (N,NH₂) Chelate | Antifungal/Anticancer Agents | |
| Zinc (Zn²⁺) | 8-Aminoquinoline derivatives | Bidentate (N,NH₂) Chelate | Enzyme Inhibition | |
| Iron (Fe²⁺), Cobalt (Co²⁺), Nickel (Ni²⁺) | 8-Aminoquinoline | Bidentate (N,NH₂) Chelate | Coordination Chemistry Studies | nasa.gov |
Coordination Chemistry and Ligand Applications of 2,4 Dimethylquinolin 8 Amine Derivatives
Ligand Design Principles Incorporating the 2,4-Dimethylquinolin-8-amine Moiety
The this compound molecule serves as a foundational bidentate ligand, capable of forming stable chelate rings with metal ions through its two nitrogen donor atoms: the quinoline (B57606) ring nitrogen and the exocyclic amino nitrogen at the 8-position. libretexts.org This N,N-coordination is a core principle in the design of more sophisticated ligands based on this moiety.
A primary strategy in ligand design involves the substitution on the 8-amino group. By introducing various organic groups (N-alkylation or N-arylation), the steric and electronic properties of the ligand can be precisely tuned. For instance, the incorporation of bulky aryl groups, such as a 2,6-dimethylphenyl group, creates a sterically hindered environment around the coordinated metal center. acs.orgresearchgate.net This steric shielding can enhance the thermal stability of the resulting complex and create a specific pocket that influences the approach of substrates, thereby controlling the catalytic activity and selectivity. acs.orgresearchgate.net Furthermore, modifying the electronic nature of these substituents, for example by adding electron-donating or electron-withdrawing groups, allows for the fine-tuning of the electron density at the metal center, which is crucial for catalytic applications like olefin polymerization. mdpi.comacs.org The quinoline backbone itself, being an aromatic heterocycle, also participates in the electronic properties of the complex and can be further functionalized to modulate reactivity. bendola.comrsc.org
Synthesis and Characterization of Metal Complexes (e.g., with Hafnium, Copper, Nickel, Cobalt, Ruthenium)
The synthesis of metal complexes with this compound and its derivatives generally involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent.
Hafnium: Highly active hafnium-based olefin polymerization catalysts have been synthesized using N-aryl derivatives of this compound. A common method involves the reaction of the lithiated amido-quinoline ligand with a hafnium precursor such as tetrabenzylhafnium (B8690564) or hafnium tetrachloride. acs.orglookchem.com An alternative, cost-effective route involves a one-pot reaction where an imino-quinoline precursor reacts with tetramethylhafnium (HfMe₄), generated in situ from HfCl₄ and methylmagnesium bromide (MeMgBr), to form the amido-quinoline hafnium complex. acs.org These complexes are typically characterized by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, elemental analysis, and single-crystal X-ray diffraction. researchgate.netacs.org
Copper: Copper(II) complexes with related 8-aminoquinoline-based ligands, such as Schiff bases, have been prepared by reacting the ligand with copper(II) salts like copper(II) acetate (B1210297) in an ethanol (B145695) solution. bendola.com The formation of mononuclear copper(II) complexes with related multidentate quinoline amine ligands has also been achieved using copper(II) perchlorate. nih.gov
Nickel: Nickel(II) complexes can be synthesized by reacting this compound or its derivatives with nickel(II) salts. For example, the synthesis of Ni(II) complexes with related Schiff base ligands has been achieved by refluxing the ligand with nickel(II) chloride hexahydrate in ethanol. jchemlett.com Characterization techniques include infrared (IR) and UV-Visible spectroscopy, magnetic susceptibility measurements, and conductivity measurements, which often indicate a non-electrolytic nature for neutral complexes. jchemlett.comchemijournal.com
Cobalt: Cobalt(II) complexes with halogenated derivatives of 8-aminoquinoline (B160924) have been synthesized by reacting the respective ligand with cobalt(II) salts such as CoCl₂, CoBr₂, and Co(NO₃)₂. tandfonline.com The stoichiometry of the resulting complex can vary depending on the specific ligand and the anion of the cobalt salt used. tandfonline.com Additionally, the 8-aminoquinoline scaffold can coordinate to cobalt in situ during catalytic reactions, such as the C-H functionalization where Co(NO₃)₂·6H₂O is used as the catalyst. shu.ac.uk
Ruthenium: Ruthenium(II) complexes featuring quinoline-based ligands are often prepared by ligand exchange reactions. A general method involves heating a ruthenium precursor, such as dichlorotris(triphenylphosphine)ruthenium(II) ([RuCl₂(PPh₃)₃]), with the quinoline-based ligand in a solvent like toluene (B28343) under reflux. cnr.it Ruthenium(II) complexes containing related 8-(dimethylphosphino)quinoline have been synthesized and characterized by various spectroscopic methods and X-ray crystallography. acs.org
Structural Elucidation of Coordination Compounds (e.g., Mononuclear, Binuclear Complexes)
Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state structures of these coordination compounds, revealing details about the metal's coordination geometry and the formation of mononuclear or polynuclear species.
Mononuclear Complexes:
Hafnium: Mononuclear hafnium complexes supported by N-aryl-amido-2,4-dimethylquinoline ligands have been structurally characterized. These complexes typically exhibit a five-coordinate, distorted trigonal-bipyramidal geometry around the hafnium center. acs.orgresearchgate.net
Copper: A mononuclear copper(II) complex with a tetradentate ligand incorporating quinoline and amine donors was found to have a distorted square-pyramidal geometry. nih.gov
Ruthenium: The crystal structure of a mononuclear ruthenium(II) complex with a related 8-(dimethylphosphino)quinoline ligand revealed a distorted octahedral geometry. acs.org The phosphine (B1218219) donor of the ligand was found to exert a strong trans influence. acs.org
Nickel: Octahedral geometries are commonly proposed for Ni(II) complexes with related ligands based on spectroscopic and magnetic data. chemijournal.comugm.ac.id
Binuclear and Polymeric Complexes:
Cobalt: Complexes of Co(II) with halogenated 8-aminoquinoline derivatives can form not only monomeric octahedral structures but also polymeric structures. tandfonline.com In these polymeric forms, anions like nitrate (B79036) or chloride act as bridging ligands between the cobalt centers. tandfonline.com
The table below summarizes selected crystallographic data for a representative hafnium complex.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Geometry | Ref |
| ((2,6-dimethylphenyl)(2,4-dimethylquinolin-8-yl)amino)tribenzylhafnium | Monoclinic | P2₁/n | 13.1609(7) | 16.3312(8) | 17.5085(9) | 108.381(1) | Trigonal Bipyramidal (approx.) | acs.org |
Electronic and Spectroscopic Properties of Metal-2,4-Dimethylquinolin-8-amine Complexes
The electronic and spectroscopic properties of these complexes provide insight into their bonding, structure, and behavior in solution.
NMR Spectroscopy: For diamagnetic complexes like those of hafnium(IV), NMR spectroscopy is a powerful characterization tool. The ¹H and ¹³C NMR spectra of hafnium complexes with N-aryl-2,4-dimethylquinolin-8-amine ligands have been extensively reported, confirming the ligand's coordination to the metal center. acs.org
The table below presents characteristic ¹H NMR chemical shifts for a hafnium complex, illustrating the coordination environment.
| Compound Name | Solvent | Quinoline-H (δ, ppm) | Aryl-H (δ, ppm) | Benzyl-CH₂ (δ, ppm) | Ref |
| ((2,6-dimethylphenyl)(2,4-dimethylquinolin-8-yl)amino)tribenzylhafnium (Hf complex) | C₆D₆ | 6.62-8.54 | 7.06-7.36 | 0.61, 1.17 | acs.org |
Electronic Spectroscopy (UV-Vis): The electronic spectra of these complexes are characterized by ligand-centered (π-π*) transitions, and for transition metal complexes, d-d transitions and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands.
Cobalt(II): The electronic spectra of Co(II) complexes with related 8-aminoquinoline ligands show absorptions consistent with a distorted octahedral geometry. tandfonline.com
Nickel(II): The electronic spectra of some Ni(II) complexes display peaks that correspond to the ³A₂g(F) → ³T₁g(F) and ³A₂g(F) → ³T₁g(P) transitions, which is indicative of an octahedral geometry. ugm.ac.id
Ruthenium(II): Mixed-ligand Ru(II) complexes containing a phosphino-quinoline ligand can exhibit dual emission from both a bpy-based ³MLCT state and a quinoline-based ³(π−π*) state. acs.org
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the coordination of the ligand. The coordination of the quinoline nitrogen and the 8-amino group to the metal center results in shifts in the vibrational frequencies of the C=N and N-H bonds, respectively, compared to the free ligand.
Influence of Ligand Coordination on Metal Center Reactivity and Selectivity
The coordination of this compound-based ligands has a profound impact on the reactivity and selectivity of the metal center, most notably in catalysis.
Hafnium Complexes in Olefin Polymerization: The amidoquinoline ligand framework is pivotal in creating highly active and thermally stable hafnium catalysts for the copolymerization of ethylene (B1197577) with α-olefins like 1-octene. acs.orgmdpi.com
Catalytic Activity: These catalysts are highly active at elevated temperatures (e.g., 120-150 °C), a crucial feature for industrial solution-phase polymerization. acs.orgmdpi.com The Hf-amidoquinoline complexes exhibit significantly higher activity and comonomer incorporation compared to their zirconium analogues. mdpi.comacs.org
Polymer Properties: The ligands enable the production of copolymers with very high molecular weights. acs.orgresearchgate.net The steric bulk of the N-aryl substituent on the amino group is a key factor for improving the compositional homogeneity of the polymer, as evidenced by a narrower polydispersity index (PDI). acs.orgresearchgate.net
Ligand Electronic Effects: The electronic nature of the substituents on the ligand framework directly influences catalytic performance. Electron-donating groups on the ligand have been shown to enhance both catalytic activity and the rate of comonomer incorporation. mdpi.comacs.org
The following table details the performance of a hafnium catalyst in ethylene/1-octene copolymerization.
| Catalyst | Temp (°C) | Activity (kg polymer·mol⁻¹·h⁻¹) | Mₙ ( kg/mol ) | 1-Octene (mol%) | Ref |
| ((2,6-dimethylphenyl)(2,4-dimethylquinolin-8-yl)amino)tribenzylhafnium/Activator | 120 | 78,000 | 164 | 49.6 | mdpi.com |
Cobalt and Ruthenium Complexes: For other metals, the 8-aminoquinoline moiety is recognized as a valuable directing group in organic synthesis, guiding the functionalization of specific C-H bonds. rsc.orgshu.ac.uk In cobalt-catalyzed reactions, it facilitates the remote C-H nitration of the quinoline ring through a proposed single electron transfer (SET) mechanism. shu.ac.ukresearchgate.net Ruthenium complexes bearing related quinoline ligands have demonstrated catalytic activity in dehydrogenation reactions, such as the conversion of formic acid to CO₂ and H₂, where the ligand structure is essential for the catalyst's efficacy. cnr.it
Catalytic Applications of 2,4 Dimethylquinolin 8 Amine Based Systems
Homogeneous Catalysis Utilizing 2,4-Dimethylquinolin-8-amine Ligands
Homogeneous catalysts are defined by their existence in the same phase as the reactants, which allows for high interaction at a molecular level. numberanalytics.com These catalysts, typically transition metal complexes, offer high efficiency and selectivity due to the ability to fine-tune their properties by modifying the ligands surrounding the metal center. numberanalytics.com Ligands play a critical role by modulating the electronic and steric environment of the metal, which in turn influences reactivity, selectivity, and stability. numberanalytics.com
Pyridine-based ligands and their derivatives are prominent in coordination chemistry and catalysis. researchgate.net Within this class, this compound serves as a robust bidentate ligand. Its nitrogen atoms can chelate to a metal center, forming a stable complex that can act as a potent catalyst. The synthesis of ligands from precursors like 8-bromo-2,4-dimethylquinoline (B1519112) has been a key step in developing these catalytic systems. acs.org The modular nature of these amidoquinoline ligands allows for systematic adjustments to the catalyst's structure, enabling the optimization of its performance for specific organic transformations.
Olefin Polymerization Catalysis with Quinoline-Amine Derived Ligands
One of the most significant applications of this compound derivatives is in the field of olefin polymerization. Ligands derived from this scaffold have been used to create highly active "post-metallocene" catalysts, particularly with Group IV metals like Hafnium (Hf), Zirconium (Zr), and Titanium (Ti). acs.orgresearchgate.net
Hafnium complexes supported by amidoquinoline ligands have demonstrated exceptional performance in the solution-phase copolymerization of ethylene (B1197577) and 1-octene, especially at the high temperatures required for industrial processes. acs.org For instance, a catalyst derived from ((2,6-dimethylphenyl)(2,4-dimethylquinolin-8-yl)amino)tribenzylhafnium was found to be highly active at 120 °C. acs.org A related hafnium catalyst, based on an N-mesityl-2-methylquinolin-8-amine ligand, showed excellent activity and a remarkable capacity to produce ultra-high molecular weight copolymers at an elevated reaction temperature of 140 °C. acs.org This ability to maintain high activity and produce high molecular weight polymers at increased temperatures is a critical advantage for producing polyolefin elastomers. bohrium.com
The performance of these catalysts is influenced by both the metal center and the specific structure of the quinoline-amine ligand. Research has also explored vanadium-based complexes with (anilidomethyl)-quinoline ligands for ethylene polymerization, which, depending on the cocatalyst used, can yield either polyethylene (B3416737) or selectively produce 1-butene. mdpi.com
Table 1: Performance of Quinoline-Amine Derived Catalysts in Ethylene/1-Octene Copolymerization This table summarizes the catalytic activity and resulting polymer properties for selected hafnium complexes.
| Catalyst Precursor | Metal | Temperature (°C) | Activity ( kg/mol ·h) | Polymer Mw ( kg/mol ) | 1-Octene Incorp. (mol%) |
| ((2,6-dimethylphenyl)(2,4-dimethylquinolin-8-yl)amino)tribenzylhafnium acs.org | Hf | 120 | 18,900 | 850 | 7.2 |
| Hf complex with N-mesityl-2-methylquinolin-8-amine ligand acs.org | Hf | 140 | High | Ultra-High | Moderate |
Cross-Dehydrogenative Coupling (CDC) Reactions Mediated by this compound Complexes
Cross-dehydrogenative coupling (CDC) represents a powerful and atom-economical strategy in organic synthesis, forming bonds by direct C-H/X-H coupling without pre-functionalization of the substrates. nih.govrsc.org Derivatives of dimethylquinoline have been successfully employed in designing ligands for iridium-catalyzed CDC reactions.
Specifically, iridium(III) complexes featuring a {4,8-dimethylquinoline-2-yloxy}dimethylsilyl ligand have proven to be highly effective catalysts for the CDC of secondary amines with hydrosilanes, producing valuable N-silylamines. acs.orgnih.gov A key structural feature of this ligand is the methyl group at the 8-position of the quinoline (B57606) ring. This group engages in an agostic interaction (Ir···H–C) with the iridium metal center, which stabilizes the complex and significantly enhances its catalytic activity. acs.orgnih.gov
Comparative studies have shown that related iridium complexes lacking the 8-methyl substituent exhibit markedly lower catalytic performance. acs.orgnih.gov The most effective catalyst from this family demonstrated an exceptionally high turnover frequency (TOF) in the coupling of N-methylaniline and HSiMe₂Ph. acs.orgnih.gov
Table 2: Catalytic Performance of Iridium Complexes in Amine-Silane CDC Reaction This table highlights the turnover frequency (TOF) for various iridium catalysts in the cross-dehydrogenative coupling of pyrrolidine (B122466) with HSiMe₂Ph.
| Catalyst Precursor | Ancillary Ligands | TOF₁/₂ (h⁻¹) |
| [Ir(H)(Cl)(κ²-NSiᴰᴹQ)(coe)] acs.org | Cl, coe | 1,400 |
| [Ir(H)(OTf)(κ²-NSiᴰᴹQ)(coe)] acs.org | OTf, coe | 1,900 |
| [Ir(H)(Cl)(κ²-NSiᴰᴹQ)(PCy₃)] acs.org | Cl, PCy₃ | 1,800 |
| [Ir(H)(OTf)(κ²-NSiᴰᴹQ)(PCy₃)] acs.org | OTf, PCy₃ | 2,700 |
| NSiᴰᴹQ = {4,8-dimethylquinoline-2-yloxy}dimethylsilyl; coe = cyclooctene; OTf = triflate; PCy₃ = tricyclohexylphosphine |
Other Catalytic Transformations (e.g., Hydrogenation, Oxidation)
Hydrogenation is a fundamental reduction reaction in which hydrogen is added across unsaturated bonds, often facilitated by transition metal catalysts like platinum, palladium, and nickel. ineratec.deorganicchemistrydata.org The efficiency and selectivity of these reactions are heavily dependent on the catalyst system, including the metal and supporting ligands. chemrxiv.orgnii.ac.jp Similarly, catalytic oxidation reactions are crucial for the synthesis of a wide range of chemicals.
While the literature prominently features this compound-based systems in polymerization and CDC reactions, their application in other catalytic transformations such as hydrogenation or oxidation is not as extensively documented. The demonstrated ability of this ligand scaffold to form stable, active, and tunable complexes with various transition metals suggests a strong potential for its use in these areas. acs.orgacs.org Future research may explore the development of novel catalysts derived from this compound for selective hydrogenation, oxidation, and other important organic transformations.
Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. Through the analysis of ¹H and ¹³C spectra, as well as advanced 2D NMR experiments, a complete structural assignment of 2,4-Dimethylquinolin-8-amine can be achieved.
The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The expected signals in a suitable solvent (such as CDCl₃) would include distinct resonances for the aromatic protons on the quinoline (B57606) core, the two methyl groups, and the amine protons.
The aromatic region is expected to display signals corresponding to the protons at positions 3, 5, 6, and 7. The proton at C3 would likely appear as a singlet, influenced by the adjacent methyl groups. The protons on the benzene (B151609) ring portion (H5, H6, H7) would exhibit characteristic splitting patterns (doublets and a triplet, or doublet of doublets) due to spin-spin coupling with their neighbors. The two methyl groups at C2 and C4 are expected to appear as sharp singlets, as they have no adjacent protons to couple with. The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
Table 1: Predicted ¹H NMR Data for this compound Predicted chemical shifts (δ) are relative to tetramethylsilane (TMS).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -NH₂ | ~4.5-5.5 (broad s) | Singlet (broad) | N/A |
| H-7 | ~7.2-7.4 | Doublet | ~7-8 |
| H-6 | ~7.0-7.2 | Triplet / Doublet of Doublets | ~7-8 |
| H-5 | ~6.8-7.0 | Doublet | ~7-8 |
| H-3 | ~6.7-6.9 | Singlet | N/A |
| C4-CH₃ | ~2.6-2.8 | Singlet | N/A |
| C2-CH₃ | ~2.5-2.7 | Singlet | N/A |
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, eleven distinct signals are expected, corresponding to the nine carbons of the quinoline ring and the two methyl carbons. The chemical shifts provide information about the electronic environment of each carbon atom. Carbons bonded to the electronegative nitrogen atom (C2, C8a) and the carbon bearing the amino group (C8) are expected to be significantly deshielded, appearing at a lower field.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~158-160 |
| C4 | ~146-148 |
| C8a | ~144-146 |
| C8 | ~142-144 |
| C4a | ~128-130 |
| C6 | ~125-127 |
| C5 | ~115-117 |
| C3 | ~121-123 |
| C7 | ~110-112 |
| C4-CH₃ | ~23-25 |
| C2-CH₃ | ~18-20 |
To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are employed. science.govipb.pt
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H-5 with H-6, and H-6 with H-7, confirming their sequence on the benzene portion of the quinoline ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu This allows for the direct assignment of carbon signals based on the already assigned proton signals. For example, the proton signal for H-3 would show a cross-peak to the C-3 signal, and the methyl proton signals would correlate to their respective methyl carbon signals.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₁H₁₂N₂), the calculated exact mass of the molecular ion [M+H]⁺ is approximately 173.1128, which would be confirmed by an HRMS analysis.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.neth-brs.de The compound is first vaporized and passed through a GC column, which separates it from any impurities, before it enters the mass spectrometer. In the mass spectrometer, typically using Electron Ionization (EI), the molecule is fragmented in a reproducible manner.
The mass spectrum would show a molecular ion (M⁺) peak at an m/z of 172. The fragmentation pattern is characteristic of the molecule's structure. For this compound, expected fragmentation pathways would include:
Loss of a methyl radical (•CH₃) from the molecular ion to yield a fragment at m/z 157.
Loss of hydrogen cyanide (HCN) from the quinoline ring, a characteristic fragmentation for such heterocyclic systems.
Other fragmentations involving the amino group and the aromatic rings.
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion | Notes |
|---|---|---|
| 172 | [C₁₁H₁₂N₂]⁺ | Molecular Ion (M⁺) |
| 157 | [M - CH₃]⁺ | Loss of a methyl group |
| 145 | [M - HCN]⁺ | Loss of hydrogen cyanide from the ring |
| 130 | [M - CH₃ - HCN]⁺ | Subsequent loss of HCN after methyl loss |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the separation, detection, and quantification of chemical compounds in complex mixtures. For this compound, this method provides definitive confirmation of its molecular weight and offers insights into its fragmentation patterns, which is crucial for structural confirmation.
The analysis is typically performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer. agilent.com Chromatographic separation is often achieved on a reversed-phase column, such as a C18 or PFP column, which separates compounds based on their hydrophobicity. agilent.comagilent.com The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or ammonium acetate (B1210297) to improve chromatographic peak shape and promote ionization. shimadzu.com
In the mass spectrometer, the compound is ionized, typically using electrospray ionization (ESI) in positive mode, to form the protonated molecule [M+H]⁺. For this compound (molar mass: 172.23 g/mol ), the parent ion would have an m/z (mass-to-charge ratio) of approximately 173.2.
This parent ion is then subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The specific fragmentation pattern is dependent on the molecule's structure. For this compound, likely fragmentation pathways would involve the loss of methyl groups or cleavage of the quinoline ring system. The detection is performed in Multiple Reaction Monitoring (MRM) mode, where specific parent-to-fragment ion transitions are monitored for high selectivity and sensitivity. agilent.com
While specific experimental data for this compound is not detailed in the available literature, a representative set of hypothetical LC-MS/MS parameters can be proposed for its analysis.
| Parameter | Value/Condition |
|---|---|
| LC Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ (m/z) | 173.2 |
| Product Ion 1 (m/z) | 158.1 (Loss of -CH₃) |
| Product Ion 2 (m/z) | 130.1 (Ring Fragmentation) |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is indispensable for identifying the functional groups present in a molecule. These techniques probe the vibrational modes of molecular bonds, providing a unique "fingerprint" of the compound. For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes. libretexts.org
The FT-IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the N-H vibrations of the primary amine, C-H vibrations of the methyl and aromatic groups, and the stretching and bending modes of the quinoline ring system. The complementarity of FT-IR and Raman spectroscopy is beneficial; vibrations that are strong in Raman may be weak in IR, and vice-versa. spectroscopyonline.com
Expected Vibrational Modes:
N-H Stretching: Primary amines typically show two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group.
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are observed just below 3000 cm⁻¹.
N-H Bending (Scissoring): A characteristic band for primary amines is found in the 1650-1580 cm⁻¹ region.
C=C and C=N Stretching: The aromatic quinoline ring will display a series of complex bands in the 1625-1430 cm⁻¹ region due to carbon-carbon and carbon-nitrogen double bond stretching. scialert.net
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds and the methyl C-H bonds will appear in the 1475-1000 cm⁻¹ and lower frequency regions.
C-N Stretching: The stretching vibration of the aromatic carbon to amine nitrogen bond typically occurs in the 1335-1250 cm⁻¹ range.
Based on data from analogous aminoquinoline compounds, a table of expected vibrational frequencies can be compiled. researchgate.netresearchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| N-H Asymmetric Stretch | ~3450 | FT-IR/Raman |
| N-H Symmetric Stretch | ~3350 | FT-IR/Raman |
| Aromatic C-H Stretch | 3100-3000 | FT-IR/Raman |
| Aliphatic C-H Stretch | 3000-2850 | FT-IR/Raman |
| N-H Bend (Scissoring) | 1650-1580 | FT-IR |
| Aromatic C=C/C=N Stretch | 1620-1430 | FT-IR/Raman |
| C-N Stretch | 1335-1250 | FT-IR/Raman |
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy
Electronic spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet (UV) or visible light. libretexts.org The quinoline ring system is a chromophore, the part of a molecule responsible for its color, and its absorption properties are modified by the attached amino and methyl groups. fiveable.me
The UV-Vis spectrum of this compound is expected to show absorptions arising from π→π* transitions within the aromatic quinoline system. libretexts.org These high-energy transitions typically result in strong absorption bands in the UV region. The presence of the amino group, an auxochrome, which is a group that modifies the absorption of a chromophore, is likely to cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to unsubstituted quinoline. fiveable.me
Derivatives of 8-aminoquinoline (B160924) are well-known for their fluorescent properties. nih.govrroij.com Fluorescence is the emission of light by a substance that has absorbed light. After an electron is promoted to an excited state by absorbing a photon, it can return to the ground state by emitting a photon of a longer wavelength (lower energy). This phenomenon makes these compounds useful as fluorescent probes. nih.govchemimpex.com The fluorescence spectrum of this compound would be characterized by an emission maximum at a longer wavelength than its absorption maximum.
| Spectroscopic Parameter | Expected Wavelength Range (nm) | Electronic Transition |
|---|---|---|
| Absorption Maximum (λmax) | 250-350 | π → π* |
| Fluorescence Emission (λem) | 380-500 | Fluorescence |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.
The presence of the 8-amino group in this compound is expected to play a significant role in its crystal structure through the formation of intermolecular hydrogen bonds. The amine group can act as a hydrogen bond donor, while the quinoline nitrogen atom can act as an acceptor, leading to the formation of extended networks in the solid state. These interactions are crucial for the stability of the crystal lattice.
The table below presents typical crystallographic parameters that would be determined from an X-ray diffraction experiment.
| Crystallographic Parameter | Description |
|---|---|
| Crystal System | Describes the symmetry of the unit cell (e.g., Monoclinic, Orthorhombic). |
| Space Group | Defines the crystal's symmetry elements. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles that define the unit cell. |
| Bond Lengths (Å) | The distances between the centers of two bonded atoms. |
| Bond Angles (°) | The angles between adjacent bonds. |
| Hydrogen Bonding Interactions | Describes the geometry of N-H···N or other hydrogen bonds. |
Computational Chemistry and Theoretical Investigations of 2,4 Dimethylquinolin 8 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov DFT is a computational method that describes the properties of a multi-electron system using its electron density, offering a balance between accuracy and computational cost. nih.govchemrxiv.org
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2,4-dimethylquinolin-8-amine, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. DFT methods, such as those employing the B3LYP functional with a basis set like 6-311G, are commonly used for this purpose. researchgate.netnih.gov
Conformational analysis further explores the different spatial arrangements (conformers) of a molecule that can arise from rotation around single bonds. organicchemistrytutor.com In this compound, a key rotational freedom exists around the C8-N bond of the amino group. By systematically rotating this bond and calculating the energy of each resulting conformation, a potential energy curve can be generated. organicchemistrytutor.com This analysis helps identify the most stable conformer (global minimum) and the energy barriers between different conformations. The staggered conformations are generally more stable than the eclipsed ones due to reduced steric hindrance. organicchemistrytutor.com
Table 1: Representative Predicted Structural Parameters for this compound's Quinoline (B57606) Core (Note: These are typical values for quinoline-type structures and serve as an illustration. Specific values for this compound would require dedicated DFT calculations.)
| Parameter | Bond | Predicted Value |
| Bond Length | C2=C3 | ~ 1.38 Å |
| C8-N | ~ 1.40 Å | |
| N1=C2 | ~ 1.37 Å | |
| C4-C4a | ~ 1.42 Å | |
| Bond Angle | C3-C4-C4a | ~ 120° |
| C7-C8-N | ~ 119° | |
| N1-C8a-C8 | ~ 121° |
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic nature. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. biomedres.us A small energy gap suggests that the molecule is more polarizable, less kinetically stable, and more chemically reactive, as it requires less energy to be excited. nih.govbiomedres.us For quinoline derivatives, the distribution of HOMO and LUMO orbitals across the molecule indicates the most probable sites for electrophilic and nucleophilic attack. researchgate.net For instance, in similar amino-quinolines, the HOMO is often localized on the amino group and parts of the benzene (B151609) ring, while the LUMO is distributed over the pyridine (B92270) ring system.
Table 2: Illustrative FMO Parameters for a Quinoline Derivative (Note: These values are based on calculations for similar quinoline compounds and represent a plausible range for this compound.)
| Parameter | Energy (eV) | Implication for this compound |
| HOMO Energy | ~ -5.5 eV | Indicates electron-donating capability, site of oxidation. |
| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting capability, site of reduction. |
| HOMO-LUMO Gap (ΔE) | ~ 4.3 eV | Reflects the molecule's kinetic stability and reactivity. jmcs.org.mx |
Computational methods can accurately predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. meilerlab.org Programs like NMR Predictor use models based on a molecule's topology to estimate ¹H and ¹³C chemical shifts. chemaxon.com DFT calculations can also provide highly accurate predictions by calculating the magnetic shielding tensors for each nucleus. These predicted spectra are invaluable for confirming the structure of a synthesized compound or for identifying unknown substances. meilerlab.org For this compound, predictions would account for the electronic effects of the methyl and amino substituents on the chemical shifts of the aromatic protons and carbons. libretexts.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data for analogous structures. pdx.eduvulcanchem.com Experimental verification is required.)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C2-CH₃ | ~ 2.6 | ~ 24 |
| H3 | ~ 7.0 | - |
| C3 | - | ~ 122 |
| C4-CH₃ | ~ 2.5 | ~ 18 |
| C4 | - | ~ 145 |
| H5 | ~ 7.5 | - |
| C5 | - | ~ 128 |
| H6 | ~ 7.2 | - |
| C6 | - | ~ 115 |
| H7 | ~ 6.9 | - |
| C7 | - | ~ 129 |
| C8 | - | ~ 142 |
| 8-NH₂ | ~ 5.0 (broad) | - |
Reaction Mechanism Studies and Transition State Analysis
Theoretical chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a chemical reaction, chemists can identify the lowest-energy path from reactants to products. This involves calculating the structures and energies of reactants, products, any intermediates, and, crucially, the transition states (TS). researchgate.net A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
For the synthesis of this compound, computational studies could model reactions like the Friedlander annulation, which involves the condensation of an aminoaryl ketone with a compound containing an α-methylene group, or amination reactions of a corresponding chloroquinoline. smolecule.com DFT calculations can determine the activation energies for each step, helping to understand the reaction kinetics and identify the rate-determining step. This knowledge can be used to optimize reaction conditions to improve yield and selectivity. researchgate.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nist.gov By solving Newton's equations of motion for a system, MD simulations provide detailed information on the conformational flexibility of this compound and its interactions with its environment, such as a solvent or a biological macromolecule. frontiersin.org
In the context of drug discovery, MD simulations are often performed after a docking study to assess the stability of the predicted ligand-protein complex. frontiersin.org A simulation of this compound bound to a target protein in an aqueous environment can reveal whether the initial binding pose is stable over time, identify key dynamic interactions (like persistent hydrogen bonds), and calculate the binding free energy more accurately.
Computational Prediction of Binding Interactions with Biological Targets
Identifying how a small molecule interacts with a biological target is a cornerstone of medicinal chemistry. frontiersin.org Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves placing the ligand (this compound) into the binding site of a target protein and scoring the different poses based on factors like electrostatic and van der Waals interactions. tum.de
These studies can predict the binding affinity, typically expressed in kcal/mol, and visualize the specific interactions, such as hydrogen bonds, π-π stacking, or hydrophobic interactions with key amino acid residues in the protein's active site. mdpi.com For quinoline derivatives, potential targets include enzymes and receptors involved in various diseases. researchgate.net This information is critical for understanding the molecule's potential mechanism of action and for guiding the rational design of more potent and selective analogs. nih.gov
Table 4: Illustrative Docking Results for a Quinoline Derivative with a Hypothetical Protein Target (Note: This table is a hypothetical example based on typical outputs from docking studies of similar compounds.)
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase Domain | -8.2 | ASP-150 | Hydrogen Bond with 8-NH₂ |
| PHE-85 | π-π Stacking with quinoline ring | ||
| LEU-83 | Hydrophobic interaction with methyl groups | ||
| DNA Gyrase | -7.5 | GLU-50 | Hydrogen Bond with N1 of quinoline |
| ARG-76 | Cation-π interaction |
Binding Energy Calculations and Ligand Efficiency Metrics
Binding energy calculations provide a quantitative measure of the strength of the interaction between a ligand and its target. rsc.org Ligand efficiency (LE) metrics, such as Ligand Efficiency (LE) and Binding Efficiency Index (BEI), are used in drug discovery to assess how effectively a molecule binds to its target relative to its size (heavy atom count) or other physicochemical properties. rgdscience.com These metrics help in the selection and optimization of lead compounds.
Currently, there is no published research detailing the binding energy calculations or ligand efficiency metrics for this compound in complex with any biological target. The scientific community has established general principles and ideal ranges for these metrics in drug design. rgdscience.com However, without specific experimental or computational data for this compound, it is not possible to present a data table or a detailed analysis of its binding efficiency.
Analytical Methodologies for 2,4 Dimethylquinolin 8 Amine and Its Derivatives
Chromatographic Separation Techniques
Chromatography is an essential tool for the analysis of 2,4-Dimethylquinolin-8-amine, enabling its separation from impurities, starting materials, and other derivatives. The choice of chromatographic method depends on the volatility, polarity, and ionic character of the analyte.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is particularly well-suited for this purpose, where a nonpolar stationary phase is used with a polar mobile phase.
Detailed research on the HPLC analysis of 2-substituted quinolines has demonstrated the efficacy of C18 columns. researchgate.net For the separation of quinoline (B57606) derivatives, a gradient elution program is often employed to ensure adequate resolution from metabolites and other related compounds. For instance, a mobile phase consisting of a buffer such as sodium phosphate and an organic modifier like acetonitrile (ACN) can be used. researchgate.net The gradient can be programmed to increase the proportion of the organic modifier over the course of the analysis to elute more strongly retained components. researchgate.net Detection is typically achieved using a Diode Array Detector (DAD), which allows for the monitoring of absorbance at multiple wavelengths, providing both quantitative data and spectral information for peak identification. researchgate.net
For a compound structurally similar to this compound, such as 4-Amino-2-methylquinoline, a simple isocratic reversed-phase HPLC method has been proposed. This method utilizes a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid to ensure good peak shape and retention on the stationary phase. sielc.com For applications requiring mass spectrometry (MS) compatibility, a volatile acid like formic acid would be substituted for phosphoric acid. sielc.com
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For quinoline and its derivatives, GC coupled with a mass spectrometer (GC-MS) is a commonly used method, providing excellent separation and definitive identification.
A typical GC-MS method for the analysis of quinoline involves a capillary column, such as one with a 5% phenyl polydimethylsiloxane stationary phase, which separates compounds based on their boiling points and interactions with the stationary phase. The oven temperature is programmed to start at a lower temperature and gradually increase to elute compounds with different volatilities. Helium is commonly used as the carrier gas. The mass spectrometer serves as a highly sensitive and specific detector, ionizing the eluted compounds and separating the resulting ions based on their mass-to-charge ratio. This allows for the identification of quinoline and its derivatives by comparing their mass spectra with reference libraries. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Injector Temperature | 250°C | |
| Carrier Gas | Helium (1.0 mL/min) | |
| Oven Program | 90°C (2 min), then ramp to 260°C at 20°C/min, hold for 3 min | |
| Detector | Mass Spectrometer (EI, 70 eV) | |
| Mass Scan Range | 30-200 amu |
Ion Chromatography (IC)
Ion Chromatography (IC) is a subset of HPLC that is used for the separation of ions and polar molecules. For a basic compound like this compound, which can be protonated to form a cation, cation-exchange chromatography is a suitable approach. nih.govthermofisher.com This technique separates analytes based on their interaction with a stationary phase that contains negatively charged functional groups.
The separation of aromatic amines has been successfully demonstrated using cation-exchange columns. nih.gov The mobile phase, or eluent, is typically an acidic aqueous solution containing an organic modifier, such as acetonitrile, to control the retention and elution of the analytes. nih.gov Detection can be achieved through various methods, including suppressed conductivity detection or amperometric detection, which offers high sensitivity. nih.govthermofisher.com The use of organic modifiers in the eluent can also help to sharpen the peak shape of strongly retained amines. amazonaws.com
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Cation-exchange chromatography | nih.gov |
| Column Example | Dionex CS12 | nih.gov |
| Eluent Example | Gradient of Acetonitrile and Sulfuric Acid | nih.gov |
| Detection | Amperometric or Suppressed Conductivity | nih.govthermofisher.com |
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. wikipedia.org It is particularly effective for the separation of charged species and can be readily applied to the analysis of quinoline derivatives. nih.gov The separation is carried out in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE).
The migration behavior and separation of methylquinolines in CE are significantly influenced by the pH of the running buffer and the presence of additives. nih.gov By adjusting the buffer's pH, the charge state of the amine can be controlled, thereby affecting its electrophoretic mobility. Additives such as polyethylene (B3416737) glycol (PEG) can be included in the buffer to modify the viscosity and aid in the separation of closely related isomers. nih.gov For detection, UV-Vis absorbance is commonly used, although more sensitive techniques like laser-induced fluorescence (LIF) can be employed, especially for naturally fluorescent compounds or after derivatization. nih.gov
Spectrometric Detection Methods
Spectrometric methods are used for the detection and quantification of this compound following chromatographic separation or for direct analysis. These methods are based on the interaction of the molecule with electromagnetic radiation.
Spectrofluorimetric Analysis
Spectrofluorimetry is a highly sensitive detection method that measures the fluorescence emitted by a compound after it absorbs light. Quinoline and many of its derivatives are known to be fluorescent, making this a particularly suitable technique for their analysis. scielo.br The presence of an amino group at the 8-position, as in this compound, often enhances the fluorescence properties of the quinoline ring system. nih.gov
The photophysical properties of substituted quinolines, including their absorption and emission wavelengths, are influenced by the nature and position of substituents on the quinoline ring, as well as the polarity of the solvent. scielo.br Generally, quinoline derivatives exhibit emission bands in the visible region of the spectrum. scielo.br For analytical purposes, a spectrofluorimetric method would involve exciting the sample at its maximum absorption wavelength (λex) and measuring the emitted fluorescence at its maximum emission wavelength (λem). This provides a high degree of selectivity and sensitivity. The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, is also an important parameter. researchgate.net
| Compound Type | Typical Emission Range | Key Features | Reference |
|---|---|---|---|
| Aryl-substituted quinolines | ~400 nm in polar solvents | Solvent polarity affects fluorescence | scielo.br |
| Amino-substituted quinolines | Variable, often enhanced fluorescence | Used as fluorescent probes | nih.gov |
| Polyquinolines | Broad range (blue to red) | Emission from excimers or aggregates | dtic.mil |
Electrochemical Detection Techniques
Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of electroactive compounds such as this compound. The quinoline nucleus and the aromatic amine group are both susceptible to oxidation or reduction under an applied potential, forming the basis for their electrochemical detection. nih.govmdpi.com Voltammetric techniques are particularly well-suited for the determination of quinoline derivatives. nih.gov
Methods such as differential pulse voltammetry (DPV) have been successfully applied for the analysis of related compounds. nih.govresearchgate.net The choice of the working electrode is critical to the sensitivity and selectivity of the analysis. While traditional electrodes like the hanging mercury drop electrode (HMDE) have been used, modern approaches often employ modified electrodes to enhance performance. researchgate.netmdpi.com For instance, glassy carbon electrodes (GCEs) can be modified with various materials, such as polymers or nanoparticles, to lower the detection limit and improve signal response. nih.gov The modification of electrodes can lead to enhanced sensitivity, with some studies reporting detection limits in the nanomolar range for quinoline-based compounds. nih.govnih.gov
The electrochemical behavior of quinoline derivatives is often pH-dependent, and the supporting electrolyte composition must be optimized to achieve the best results. researchgate.netresearchgate.net The oxidation of the amine group or redox processes involving the quinoline ring generates a measurable current that is proportional to the analyte's concentration. researchgate.net Amperometric detection, often coupled with separation techniques like capillary electrophoresis, is another viable strategy for quantifying aromatic amines. nih.gov
Table 1: Electrochemical Detection Techniques for Quinoline Derivatives and Aromatic Amines
| Technique | Working Electrode | Typical Detection Limit (LOD) | Comments |
|---|---|---|---|
| Differential Pulse Voltammetry (DPV) | Hanging Mercury Drop Electrode (HMDE) | ~1 x 10⁻⁸ mol/L | Effective for reducible quinoline derivatives like nitroquinolines. researchgate.net |
| Adsorptive Stripping Voltammetry (AdSV) | Hanging Mercury Drop Electrode (HMDE) | ~1 x 10⁻⁸ mol/L | Enhances sensitivity by pre-concentrating the analyte on the electrode surface. researchgate.net |
| Differential Pulse Voltammetry (DPV) | Renewable Amalgam Film Electrode (Hg(Ag)FE) | 0.48 nmol/L | Offers very low detection limits and good stability for compounds like quinoline yellow. nih.govresearchgate.net |
| Voltammetry | Modified Glassy Carbon Electrode (GCE) | ~10⁻⁸ M | Modification with polymers or nanomaterials enhances signal and lowers LOD. nih.gov |
Derivatization Strategies for Enhanced Analytical Performance
For analytes that exhibit poor detectability or chromatographic behavior, chemical derivatization is a powerful strategy to improve analytical performance. researchgate.netlibretexts.org Compounds like this compound, while possessing some native UV absorbance, may not have strong fluorogenic properties, making derivatization necessary for highly sensitive fluorescence detection. Derivatization involves reacting the analyte with a reagent to form a new compound (a derivative) with more desirable properties. researchgate.net This can enhance detector response, improve chromatographic resolution, and increase the volatility of the analyte for gas chromatography. researchgate.netnih.gov The primary amine group at the 8-position of this compound is the principal target for derivatization reactions. libretexts.org
Pre-column and Post-column Derivatization Reagents
Derivatization can be performed either before (pre-column) or after (post-column) chromatographic separation. youtube.com
Pre-column Derivatization: In this approach, the analyte is derivatized before injection into the chromatographic system. This method is widely used and offers flexibility in reaction conditions. mdpi.com A variety of reagents are available for targeting primary amines.
Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride, DNS-Cl): Reacts with primary and secondary amines under basic conditions to form highly fluorescent derivatives. researchgate.netrsc.org
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Another common reagent that reacts with primary and secondary amines to produce stable, fluorescent derivatives. researchgate.netthermofisher.com
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to yield intensely fluorescent isoindole derivatives. This reaction is often automated. youtube.comthermofisher.com
4-Chloro-7-nitrobenzofurazan (NBD-Cl): A reagent used to form fluorescent derivatives with primary and secondary amines, suitable for HPLC with fluorescence detection (HPLC-FLD). mdpi.com
2,6-Dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu): This reagent reacts with primary amines to form stable derivatives, allowing for sensitive separation by HPLC with fluorescence detection.
Post-column Derivatization: Here, the derivatization reaction occurs after the components of the sample have been separated on the column but before they reach the detector. This method is advantageous because it avoids the potential formation of multiple derivative products from a single analyte and is highly reproducible. youtube.com
Ninhydrin: A classic reagent used for the post-column derivatization of amino acids and primary amines. It forms a deep purple product (Ruhemann's purple) that can be detected by UV-Vis spectrophotometry at around 570 nm. youtube.com
o-Phthalaldehyde (OPA): Can also be used in post-column systems, offering the advantage of fluorescence detection for enhanced sensitivity. youtube.com
Table 2: Common Derivatization Reagents for the Amine Group
| Reagent | Method | Target Group | Detection Method |
|---|---|---|---|
| Dansyl Chloride (DNS-Cl) | Pre-column | Primary & Secondary Amines | Fluorescence, UV. researchgate.netrsc.org |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Pre-column | Primary & Secondary Amines | Fluorescence, UV. thermofisher.com |
| o-Phthalaldehyde (OPA) | Pre- & Post-column | Primary Amines | Fluorescence. youtube.comthermofisher.com |
| Ninhydrin | Post-column | Primary & Secondary Amines | UV-Vis (570 nm). youtube.com |
| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Pre-column | Primary & Secondary Amines | Fluorescence. mdpi.com |
Impact of Derivatization on Sensitivity and Selectivity in MS and Spectrometric Methods
Derivatization significantly enhances the performance of both mass spectrometry (MS) and other spectrometric methods by altering the physicochemical properties of the analyte.
Impact on Spectrometric Methods: The primary goal of derivatization for spectrometric methods like UV-Vis absorption or fluorescence is to attach a chromophore or fluorophore to the target molecule. researchgate.netthermofisher.com This is particularly useful for analytes that lack strong native absorbance or fluorescence.
Enhanced Sensitivity: By introducing a group with a high molar absorptivity or a high fluorescence quantum yield, the detector response is magnified, leading to substantially lower limits of detection (LOD). researchgate.net For example, derivatizing a weakly absorbing amine with dansyl chloride can increase its detectability by orders of magnitude.
Improved Selectivity: Derivatization allows the analyst to tune the detection wavelength to a region where potential interferences from the sample matrix are minimal. By shifting the absorption or emission maximum to a longer, less crowded wavelength, selectivity is improved. researchgate.net
Impact on Mass Spectrometric (MS) Methods: In mass spectrometry, derivatization can improve analysis in several ways, particularly when coupled with liquid chromatography (LC-MS).
Improved Ionization Efficiency: For electrospray ionization (ESI), derivatization can increase the proton affinity and hydrophobicity of the analyte. rsc.orgnih.gov This leads to more efficient formation of gas-phase ions, which directly translates to a more intense signal and improved sensitivity. Some derivatization schemes have been shown to improve sensitivity by over 75-fold. rsc.orgnih.gov
Enhanced Chromatographic Separation: Derivatization can decrease the polarity of polar compounds, leading to better retention and peak shape on reversed-phase HPLC columns. nih.govnih.gov This is crucial for separating the analyte of interest from matrix components prior to MS detection.
Increased Selectivity and Structural Information: The derivatizing group can be chosen to produce a specific and predictable fragmentation pattern during tandem mass spectrometry (MS/MS). nih.gov The presence of characteristic fragment ions provides a high degree of confidence in the identification of the analyte and helps to distinguish it from isomers. researchgate.netnih.gov This is a key advantage for selective and accurate quantification in complex matrices.
Table 3: Effects of Derivatization on Analytical Performance
| Analytical Method | Impact of Derivatization | Mechanism |
|---|---|---|
| Spectrometry (UV-Vis, Fluorescence) | Increased Sensitivity | Attachment of a chromophore/fluorophore with high molar absorptivity or quantum yield. researchgate.net |
| Increased Selectivity | Shifts detection to a wavelength with less matrix interference. researchgate.net | |
| Mass Spectrometry (MS) | Increased Sensitivity | Improves ionization efficiency by increasing proton affinity and hydrophobicity. rsc.orgnih.gov |
| Improved Chromatography | Decreases polarity, leading to better retention and peak shape in reversed-phase LC. nih.gov |
Theoretical Biological Mechanism of Action and Structure Activity Relationship Sar Studies
In Silico Predictions of Molecular Target Interactions (e.g., Enzyme Inhibition, Receptor Modulation)
Computational methods are invaluable for predicting the potential molecular targets of a compound. For the 8-aminoquinoline (B160924) class, to which 2,4-Dimethylquinolin-8-amine belongs, in silico studies have suggested interactions with a variety of biological targets.
One area of investigation for quinoline (B57606) derivatives has been their potential as enzyme inhibitors. For instance, various substituted quinoline derivatives have been evaluated for their inhibitory activity against human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in regulating purinergic signaling. nih.gov Studies have shown that the quinoline scaffold has the potential to act as a potent and selective inhibitor of NTPDases. nih.gov Furthermore, computational studies combining 3D-QSAR, pharmacophore modeling, and molecular docking have suggested that 8-aminoquinoline derivatives might exert antimalarial effects by interacting with M18 aspartyl aminopeptidase (B13392206) of Plasmodium falciparum (PfM18AAP). nih.gov
Another predicted target for quinoline derivatives is DNA gyrase, an essential bacterial enzyme. nih.gov Molecular docking studies have revealed strong binding affinities of certain quinoline-Schiff bases with the M. tuberculosis DNA gyrase enzyme. nih.gov Additionally, the 8-aminoquinoline scaffold has been investigated for its interaction with sirtuin 1 (SIRT1), a protein involved in cellular regulation. In silico molecular docking has suggested that 8-aminoquinoline-based metal complexes could act as SIRT1 activators. acs.orgresearchgate.netnih.gov
The potential for quinoline derivatives to interact with DNA has also been explored through computational models. nih.gov Molecular dynamics simulations suggest that compounds containing a quinoline ring can weakly intercalate into DNA, forming π-stacking interactions with the base pairs. nih.gov
| Predicted Target Class | Specific Examples | Supporting Evidence |
| Enzymes | h-NTPDases, PfM18AAP, DNA Gyrase, SIRT1, Monoamine Oxidases (MAO-A, MAO-B) | In silico screening, molecular docking, and QSAR studies on quinoline and 8-aminoquinoline derivatives. nih.govnih.govnih.govacs.orgmdpi.com |
| Nucleic Acids | DNA | Molecular dynamics simulations showing intercalation and π-stacking interactions. nih.govbrieflands.com |
| Kinases | C-RAF kinase, VEGFR-2 | Molecular modeling and in vitro screening of quinoline derivatives. bohrium.comnih.gov |
Analysis of Putative Binding Sites and Interaction Modes
Molecular docking studies on various 8-aminoquinoline analogues provide insights into the potential binding modes of this compound within the active sites of target proteins. These studies often highlight the importance of the quinoline ring system and its substituents in forming key interactions.
For example, in the context of antimalarial activity, docking studies of 8-aminoquinoline derivatives with PfM18AAP have identified key pharmacophoric features, including a hydrogen donor, a hydrophobic group, and two aromatic rings, as essential for inhibitory potency. nih.gov Similarly, docking studies of quinoline-Schiff bases with Mtb DNA gyrase have revealed hydrogen and carbon-hydrogen bond interactions with specific amino acid residues like Tyr21, Gly84, and Asn85, as well as pi-pi and pi-alkyl interactions. nih.gov
The interaction of quinoline derivatives with DNA is often characterized by π-stacking between the planar quinoline ring and the nucleobases. nih.gov The binding can be further stabilized by hydrogen bonding interactions involving the heterocyclic ring system. brieflands.com The specific substituents on the quinoline ring can influence the binding affinity and mode.
In the case of enzyme inhibition, the binding of 8-aminoquinoline derivatives to monoamine oxidase B (MAO-B) is thought to be driven primarily by hydrophobic interactions, with the terminal alkyl group of the side chain facing toward the FAD cofactor. mdpi.com For C-RAF kinase inhibitors, molecular modeling suggests that the quinoline core plays a crucial role in the binding interactions within the active site. bohrium.com
Theoretical Studies on Cellular Pathway Modulations (e.g., Apoptosis Induction, Cell Cycle Arrest)
Theoretical and in vitro studies on quinoline derivatives suggest their potential to modulate critical cellular pathways, including apoptosis and cell cycle progression. These effects are often linked to the predicted interactions with molecular targets discussed previously.
Several studies have reported the apoptosis-inducing capabilities of novel quinoline derivatives. tandfonline.comresearchgate.netnih.gov For instance, a novel synthetic quinoline derivative, DFIQ, has been shown to induce apoptosis in non-small cell lung cancer (NSCLC) cells. mdpi.com The proposed mechanism involves the cleavage of apoptotic proteins, DNA damage, and the disruption of reactive oxygen species (ROS) balance. mdpi.com Another quinoline derivative, PQ1, has been found to induce apoptosis in breast cancer cells through the activation of both caspase-8 and caspase-9, key proteins in the extrinsic and intrinsic apoptotic pathways, respectively. nih.gov
The modulation of the cell cycle is another reported activity of quinoline derivatives. Some compounds have been shown to cause cell cycle arrest at the G2/M phase, which is often a consequence of inhibited tubulin polymerization. tandfonline.com The inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, by aminoquinolines can also contribute to their antiproliferative effects by leading to cell cycle arrest. nih.gov
Furthermore, some 8-aminoquinoline-based metal complexes have been shown to upregulate the sirtuin 1 (SIRT1)/3-FOXO3a signaling pathway, which plays a role in protecting against oxidative damage-induced cell death. acs.orgnih.gov
| Cellular Pathway | Observed Effect | Potential Mechanism |
| Apoptosis | Induction of programmed cell death | Activation of caspases, modulation of Bcl-2 family proteins, DNA damage, ROS accumulation. nih.govmdpi.com |
| Cell Cycle | Arrest at G2/M phase | Inhibition of tubulin polymerization, modulation of cell cycle-associated proteins. tandfonline.com |
| Autophagy | Induction or inhibition | Modulation of autophagic, apoptotic, and angiogenic machineries. nih.gov |
| Signal Transduction | Inhibition of PI3K/Akt/mTOR pathway, activation of SIRT1/3-FOXO3a pathway | Interaction with upstream kinases or direct modulation of pathway components. acs.orgnih.gov |
Design and Computational Screening of Analogues for Enhanced Bioactivity
The design and computational screening of analogues are crucial steps in drug discovery. For the quinoline scaffold, numerous studies have focused on creating and evaluating new derivatives with improved biological activity. semanticscholar.orgresearchgate.net
One common strategy is the synthesis of hybrid molecules that combine the quinoline core with other pharmacophores. For example, tetrahydropyridine-appended 8-aminoquinoline derivatives have been designed as novel hybrid drugs for malaria, with in silico studies guiding the selection of promising candidates. scilit.comnih.gov Similarly, quinoline-based hybrids with oxadiazole and triazole frameworks have been designed and analyzed in silico as potential anti-diabetic agents. researchgate.net
The process often involves creating a library of virtual compounds and using molecular docking and other computational tools to predict their binding affinity to a specific target. researchgate.netthesciencein.org High-throughput virtual screening has been employed to identify novel 8-aminoquinoline derivatives as potential inhibitors of PfM18AAP from large compound libraries. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Several QSAR studies have been conducted on 8-aminoquinoline and other quinoline derivatives to guide the design of more potent compounds.
For example, 3D-QSAR models have been developed to predict the in vitro antimalarial efficacy of 8-aminoquinoline analogs. researchgate.net These models provide valuable information about the structural features that contribute to the inhibitory potency of the compounds. nih.gov In one study, a PLSR (Partial Least Squares Regression) QSAR model for PfM18AAP inhibitors showed a high correlation coefficient, indicating its reliability for predicting the activity of new compounds. nih.gov
QSAR analyses have also been performed on 1,8-naphthalimide-4-aminoquinoline derivatives to understand the quantitative relationship between their structure and antimalarial activity. walisongo.ac.id These studies typically use various molecular descriptors, such as dipole moment, atomic net charge, and log P, to build the predictive models. walisongo.ac.id The insights gained from QSAR models can help in the rational design of new derivatives with enhanced biological activity. frontiersin.org
Future Research Directions and Emerging Opportunities
Advanced Synthetic Routes and Sustainable Production
The traditional synthesis of quinolines, such as the Skraup and Friedländer reactions, often involves harsh conditions, strong acids, and high temperatures. Future research will prioritize the development of advanced, sustainable synthetic methodologies for 2,4-Dimethylquinolin-8-amine.
Key Research Thrusts:
Green Chemistry Approaches: Emphasis will be placed on methods that align with the principles of green chemistry. This includes the use of microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption. numberanalytics.com Solvent-free reaction conditions, potentially using mechanochemical grinding or solid-phase synthesis, represent another promising avenue to minimize waste and environmental impact. researchgate.net The use of recyclable catalysts and benign solvents like water or ionic liquids is also a critical area of investigation. mdpi.comresearchgate.net
Novel Annulation Strategies: Developing new cyclization strategies beyond traditional methods is crucial. Palladium-catalyzed one-pot methods, for instance, allow for the synthesis of polysubstituted quinolines from readily available 2-amino aromatic ketones and alkynes, offering an alternative and efficient route. rsc.org Similarly, palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols provides direct access to 2,4-disubstituted quinolines under mild conditions. acs.org Adapting these methods for substrates leading to this compound could provide more efficient and modular synthetic pathways.
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, improved safety for handling hazardous intermediates, and easier scalability compared to batch processes. Developing a continuous flow process for this compound would be a significant step towards sustainable industrial production.
Table 1: Comparison of Synthetic Approaches for Quinoline (B57606) Synthesis
| Method | Typical Conditions | Advantages | Disadvantages | Relevance for Sustainable Production |
| Friedländer Annulation | Acid or base catalyst, high temperature | High atom economy, convergent | Often harsh conditions, limited substrate scope | Low, unless modified with green catalysts/solvents |
| Microwave-Assisted | Microwave irradiation, various catalysts | Rapid heating, reduced reaction times, higher yields numberanalytics.com | Scalability can be challenging | High |
| Solvent-Free | Grinding or high temperature, catalyst | Reduced solvent waste, simplified workup researchgate.net | May not be suitable for all substrates | Very High |
| Pd-Catalyzed Annulation | Pd catalyst, ligands, mild-moderate temp. | High functional group tolerance, modularity rsc.orgacs.org | Catalyst cost and removal, ligand toxicity | Moderate to High, depends on catalyst recyclability |
Exploration of Novel Catalytic Systems
Catalysis is at the heart of modern organic synthesis. Future work on this compound will undoubtedly focus on discovering and optimizing novel catalytic systems to enhance reaction efficiency, selectivity, and sustainability.
Key Research Thrusts:
Homogeneous and Heterogeneous Catalysis: While palladium catalysts are well-explored for C-N and C-C bond formations in quinoline synthesis, there is room for innovation. rsc.orgnih.govthieme-connect.com Research into catalysts based on more abundant and less toxic metals like copper and iron is a key trend. acs.orgbeilstein-journals.org Gold catalysis has also emerged as a powerful tool for mild quinoline synthesis. rsc.org The development of heterogeneous catalysts, such as metal nanoparticles supported on materials like silica (B1680970) or polymers, is particularly attractive as they can be easily recovered and reused, aligning with green chemistry principles. researchgate.netresearchgate.net
Organocatalysis: Chiral phosphoric acids and other organocatalysts have been successfully used for the atroposelective Friedländer reaction, producing axially chiral quinolines with high enantioselectivity. acs.org Exploring organocatalytic routes to this compound could provide metal-free pathways and access to novel chiral derivatives.
Nanocatalysis: Nanomaterial-based catalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity. The design of magnetic nano-catalysts, for example, allows for simple magnetic separation and recycling, presenting a highly sustainable option for synthesis. acs.org
Table 2: Emerging Catalysts in Quinoline Synthesis
| Catalyst Type | Example(s) | Key Advantages | Reference(s) |
| Gold Catalysts | NaAuCl₄·2H₂O | Mild reaction conditions (room temp), high yields | rsc.org |
| Copper Catalysts | CuI, Cu(OAc)₂ | Low cost, C-H activation capability | acs.orgbeilstein-journals.org |
| Brønsted/Lewis Acids | Yb(OTf)₃, Bi(OTf)₃, Zr(HSO₄)₄ | Promote Friedländer annulation efficiently | researchgate.net |
| Organocatalysts | Chiral Phosphoric Acid | Metal-free, enables asymmetric synthesis | acs.org |
| Heterogeneous Catalysts | Dowex-50W, Amberlyst-15 | Reusable, simplified product purification | researchgate.net |
Integration of Machine Learning and AI in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. Applying these computational tools to this compound and its derivatives can accelerate the discovery of new applications and optimize molecular properties.
Key Research Thrusts:
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate molecular structures with biological activity or chemical properties. By building robust QSAR models for various quinoline derivatives, researchers can predict the potential activities (e.g., antimalarial, anticancer) of this compound and guide the synthesis of analogues with enhanced potency. asianpubs.orgejbps.comnih.govarabjchem.orgmdpi.com
Predictive Modeling for Reactivity and Properties: ML models can predict the most likely sites for chemical reactions, such as electrophilic substitution, on the quinoline ring. doaj.orgresearchgate.net This facilitates the strategic design of synthetic routes to new derivatives. Furthermore, ML can predict physicochemical properties, such as corrosion inhibition efficiency or solubility, accelerating the screening of candidates for specific applications. researchgate.netkneopen.com
Generative AI for Novel Scaffolds: Generative models, such as Generative Adversarial Networks (GANs), can design entirely new molecules with desired properties. A model fine-tuned on the quinoline scaffold, for instance, successfully generated thousands of novel, valid, and drug-like quinoline molecules. azoai.com This approach could be used to explore the chemical space around this compound to identify novel derivatives with high potential.
Development of Advanced Analytical Platforms
While standard analytical techniques like NMR, mass spectrometry, and IR spectroscopy are fundamental for characterization, future research will benefit from the development of more advanced and specialized analytical platforms.
Key Research Thrusts:
Advanced Isomer Differentiation: Differentiating between various isomers of substituted quinolines can be challenging. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for unambiguously determining the spatial arrangement of substituents and confirming stereochemistry, which is vital for structure-activity relationship studies. ipb.pt Ion mobility-mass spectrometry is another powerful tool for separating and identifying isobaric isomers.
High-Throughput Screening (HTS) Platforms: To rapidly evaluate libraries of derivatives based on this compound for biological activity or material properties, HTS platforms are essential. This includes developing automated fluorescence-based assays for applications in materials science or cell-based assays for medicinal chemistry.
In-Situ Reaction Monitoring: The use of hyphenated techniques like real-time IR or Raman spectroscopy coupled with reaction vessels can provide deep mechanistic insights into catalytic cycles and reaction kinetics. This data is invaluable for optimizing synthetic routes and scaling up production.
Expansion into Materials Science Applications
The inherent photophysical properties of the quinoline ring, particularly when functionalized with electron-donating amino groups, make it a prime candidate for applications in materials science.
Key Research Thrusts:
Organic Light-Emitting Diodes (OLEDs): Amino-substituted quinolines have demonstrated significant promise as blue-emitting materials, a critical component for full-color displays and white lighting. researchgate.netunesp.br The specific 2,4-dimethyl and 8-amino substitution pattern of the target compound could lead to unique photophysical properties, including high quantum yields and specific emission wavelengths. Future research should focus on synthesizing and characterizing the electroluminescent properties of this compound and its derivatives for use in OLED devices.
Fluorescent Chemosensors: 8-Aminoquinoline (B160924) derivatives are well-known for their ability to act as fluorescent probes for detecting metal ions, such as Zn²⁺. patsnap.comnih.gov The introduction of specific binding moieties can create highly sensitive and selective sensors for environmental monitoring or biological imaging. Research into the chelating and fluorescent response of this compound to various analytes could open up applications in analytical chemistry and diagnostics. patsnap.com
Organic Semiconductors: The electron-rich nature of aminoquinolines suggests potential applications as organic semiconductors. unesp.br Investigating the charge transport properties of thin films made from this compound or its polymeric derivatives could lead to their use in organic field-effect transistors (OFETs) or photovoltaic cells.
Interdisciplinary Research with Theoretical Biology and Cheminformatics
The synergy between experimental synthesis and computational analysis is crucial for modern chemical research. Interdisciplinary efforts combining wet-lab experiments with theoretical biology and cheminformatics will be essential to fully elucidate the potential of this compound.
Key Research Thrusts:
Molecular Docking and Target Identification: Molecular docking is a computational technique used to predict how a molecule binds to a macromolecular target, such as a protein or enzyme. iscientific.orgresearchgate.netnih.gov By docking this compound against libraries of known biological targets, researchers can generate hypotheses about its potential mechanism of action and guide experimental screening. Studies on other quinolines have identified key interactions, such as hydrogen bonds with the quinoline nitrogen and π-π stacking, that stabilize protein-ligand binding. nih.gov
In Silico ADMET Profiling: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of a compound is a critical step in drug development. Numerous web-based tools and computational models can predict these properties for this compound before extensive experimental work is undertaken, saving time and resources. iscientific.orgresearchgate.nethealthinformaticsjournal.comijprajournal.commdpi.com
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to rationalize and predict molecular properties, such as electronic structure, stability, and spectroscopic characteristics. nih.gov These calculations can help explain experimental observations, such as the photophysical behavior of the molecule, and guide the design of derivatives with tailored electronic properties for materials science applications.
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain reaction temperatures between 80–120°C to prevent side reactions like over-oxidation .
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for hydrogenation efficiency.
- Purity Validation : Use HPLC with UV detection (λ = 254 nm) to verify >95% purity .
Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Basic Research Question
Characterization Workflow :
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions. For example, methyl groups at positions 2 and 4 show distinct singlet peaks in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ = 173.1 for C₁₁H₁₂N₂) .
- X-ray Crystallography : Use SHELXL for structure refinement. Single-crystal diffraction resolves bond angles and packing interactions .
Q. Data Interpretation Tips :
- Compare experimental spectra with simulated data (e.g., DFT calculations) to resolve ambiguities in peak assignments .
How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Advanced Research Question
Contradiction Analysis Framework :
- Dose-Response Studies : Perform IC₅0 assays across multiple cell lines to assess variability in anticancer activity .
- Structural Confirmation : Re-synthesize disputed compounds and validate purity via LC-MS to rule out impurities as confounding factors .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological discrepancies (e.g., solvent polarity effects on reactivity) .
Case Study :
Discrepancies in cytotoxicity data may arise from differences in assay conditions (e.g., serum concentration in cell culture). Standardize protocols using guidelines like OECD TG 423 .
What computational methods predict the reactivity and coordination chemistry of this compound with transition metals?
Advanced Research Question
Computational Approaches :
Q. Experimental Validation :
- Synthesize Pd(II) or Ru(II) complexes and characterize stability via cyclic voltammetry. Compare experimental redox potentials with DFT-predicted values .
What challenges arise in refining X-ray crystallography data for this compound, and how are they addressed?
Advanced Research Question
Common Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
